molecular formula C13H16N4O2S B6465782 N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide CAS No. 1251698-29-9

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide

Cat. No.: B6465782
CAS No.: 1251698-29-9
M. Wt: 292.36 g/mol
InChI Key: QPYAVAXZWZKOPR-UHFFFAOYSA-N
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Description

This compound (referred to as the "target compound" hereafter) features a 1,3,4-oxadiazole core substituted at the 5-position with a 2,4-dimethylthiazol-5-yl group and at the 2-position with a cyclopentanecarboxamide moiety. Its molecular formula is C₁₈H₁₆N₆O₂S, with a molecular weight of 380.42 g/mol . The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, while the dimethylthiazol group contributes to lipophilicity and π-π stacking interactions. The cyclopentane carboxamide introduces steric bulk and conformational rigidity, which may influence target binding or solubility .

Properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-7-10(20-8(2)14-7)12-16-17-13(19-12)15-11(18)9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYAVAXZWZKOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound’s action on BTK affects the B cell receptor signaling pathway. By degrading BTK, the compound disrupts this pathway, potentially inhibiting the growth and survival of B cell malignancies.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the ability to cross the blood-brain barrier suggests that it could be effective in environments like the central nervous system. .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound BF96345
  • Structure : Shares the 1,3,4-oxadiazole core but replaces the cyclopentanecarboxamide with a 5-methyl-1-phenyl-1H-pyrazole-4-carboxamide group.
  • Molecular Weight : 380.42 g/mol (identical to the target compound).
  • This may alter solubility or target selectivity .
5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol (sc-352596)
  • Structure : Replaces the cyclopentanecarboxamide with a thiol (-SH) group.
  • Molecular Weight: Not explicitly stated but structurally lighter due to the absence of the cyclopentane moiety.
  • Key Differences : The thiol group increases reactivity (e.g., disulfide bond formation) and may reduce metabolic stability compared to the carboxamide substituent in the target compound .

Substituent Variations on Thiazole and Carboxamide

Compound 74
  • Structure : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide.
  • Key Differences :
    • Thiazole substitution : A 4-(4-methoxyphenyl) group and a 5-(4-pyrrolidinylbenzoyl) group replace the dimethylthiazol and oxadiazole linkage.
    • Carboxamide : Cyclopropane instead of cyclopentane.
  • The smaller cyclopropane may reduce steric hindrance .
Compound 50
  • Structure : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide.
  • Key Differences :
    • Thiazole substitution : A 3-fluorobenzoyl group replaces the oxadiazole-thiazolyl linkage.
    • Carboxamide : Cyclopropane instead of cyclopentane.
  • Inferred Properties : The fluorine atom introduces electronegativity, which could enhance binding affinity to electron-rich targets. The benzodioxole group may increase metabolic resistance .
P074-2941
  • Structure : N-{1-[5-(Azepan-1-yl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}cyclopentanecarboxamide.
  • Molecular Weight : 382.5 g/mol.
  • Key Differences :
    • Oxadiazole substitution : Azepane (7-membered ring) replaces the dimethylthiazol group.
    • Carboxamide linkage : A phenethyl spacer is added between the oxadiazole and cyclopentane.
  • Inferred Properties : The azepane’s larger ring size may improve membrane permeability, while the phenethyl spacer could modulate binding kinetics .

Research Implications and Gaps

  • Activity Data : The provided evidence lacks explicit biological activity data (e.g., IC₅₀, binding affinities). Further studies should compare pharmacokinetic profiles (e.g., LogP, plasma stability) and target engagement.
  • Synthetic Accessibility : Compounds like BF96345 and the target compound share identical molecular weights, suggesting similar synthetic complexity. However, cyclopropane derivatives (Compounds 50, 74) may face challenges in ring-strain management .
  • Safety : The thiol-containing sc-352596 may pose higher toxicity risks due to reactive sulfur, whereas carboxamide derivatives (target compound, P074-2941) are likely safer .

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